Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate
Description
This compound is a benzamide derivative featuring a 4-methyl substituent on the benzamide core. The structure includes a propyl chain linked to a piperazine ring substituted with a phenylmethyl (benzyl) group. The dihydrochloride salt and hydrate form enhance solubility and stability, typical of pharmaceutical formulations.
Properties
CAS No. |
125775-34-0 |
|---|---|
Molecular Formula |
C22H31Cl2N3O |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
N-[3-(4-benzylpiperazin-1-yl)propyl]-4-methylbenzamide;dihydrochloride |
InChI |
InChI=1S/C22H29N3O.2ClH/c1-19-8-10-21(11-9-19)22(26)23-12-5-13-24-14-16-25(17-15-24)18-20-6-3-2-4-7-20;;/h2-4,6-11H,5,12-18H2,1H3,(H,23,26);2*1H |
InChI Key |
TXXDVPPENPKVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate typically involves multiple steps. One common route includes the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form N-(3-Amino-4-methylphenyl)benzamide. This intermediate is then reacted with 1-(phenylmethyl)piperazine under controlled conditions to yield the desired compound. The reaction conditions often involve the use of organic solvents, catalysts, and temperature control to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may utilize continuous flow microreactor systems. These systems allow for precise control over reaction parameters, leading to efficient synthesis with high selectivity and yield. The use of microreactors also facilitates the scaling up of production while maintaining consistent quality .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted benzamides and piperazines .
Scientific Research Applications
Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Benzamide, 4-methyl-N-(3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The piperazine ring and phenylmethyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Insights
Core Modifications
- Benzamide vs. In contrast, Levocetirizine uses an acetic acid moiety, favoring polar interactions with histamine receptors . The triazolone derivative () replaces benzamide with a heterocyclic ring, likely altering metabolic stability and receptor selectivity .
Piperazine Substitutions
Salt Forms and Hydration
- Dihydrochloride vs. Monohydrochloride: The target compound’s dihydrochloride salt may offer superior aqueous solubility compared to Lecozotan’s monohydrochloride, critical for oral bioavailability .
- Hydrate Crystallinity : Similar to Levocetirizine’s patented crystalline form (), the hydrate form of the target compound likely stabilizes the crystal lattice, affecting shelf life and dissolution rates .
Toxicity and Metabolic Considerations
- Piperazine Metabolism : N-dealkylation of the benzyl group could generate primary amines, necessitating toxicity screening, as seen in related compounds .
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